N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and spirocyclic moieties contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the phenyl and prop-2-enamide groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenyl-substituted oxirane and an azetidine derivative.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using reagents like acyl chlorides or anhydrides.
Attachment of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Prop-2-enamide Moiety: This can be achieved through a condensation reaction between an appropriate amine and acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It can be employed in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies using molecular docking and dynamics simulations can provide insights into these interactions and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]acetamide
- N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]but-2-enamide
Uniqueness
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide is unique due to its specific spirocyclic structure combined with the prop-2-enamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in specific research or industrial contexts.
Properties
IUPAC Name |
N-[4-(3-phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-20(26)24-19-10-8-18(9-11-19)22(27)25-16-23(12-14-28-15-13-23)21(25)17-6-4-3-5-7-17/h2-11,21H,1,12-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKSSVQQWVTOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2C4=CC=CC=C4)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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